Cyclohexanone S-(4-chlorophenyl)thioxime
Description
Cyclohexanone S-(4-chlorophenyl)thioxime is a sulfur-containing derivative of cyclohexanone, characterized by a thioxime (C=N–SH) functional group and a 4-chlorophenyl substituent. For instance, 4-(4-chlorophenyl)cyclohexanone is a key precursor in the production of Atovaquone, an antimalarial drug . The substitution of the ketone group with a thioxime moiety may enhance its reactivity or biological activity, as seen in other cyclohexanone derivatives .
Properties
CAS No. |
61501-02-8 |
|---|---|
Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanylcyclohexanimine |
InChI |
InChI=1S/C12H14ClNS/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2 |
InChI Key |
RCWBQLYSJAXNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NSC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone S-(4-chlorophenyl)thioxime typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the thioxime linkage. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone S-(4-chlorophenyl)thioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thioxime vs. Oxime Derivatives
Thioximes differ from oximes by replacing the oxygen atom in the C=N–OH group with sulfur (C=N–SH). This substitution impacts physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability. For example:
- Oximes (e.g., (4-chlorophenyl)methanone oxime ) are often used in coordination chemistry and as antidotes for organophosphate poisoning due to their nucleophilic reactivity.
- Thioximes may exhibit stronger metal-binding affinity and altered pharmacokinetics due to sulfur’s larger atomic radius and polarizability.
Role of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group is a common structural motif in bioactive compounds, contributing to enhanced lipophilicity and receptor binding. For example:
- 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone) leverages this group for antimalarial activity .
- 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one demonstrates anti-inflammatory properties, underscoring the pharmacological relevance of this substituent .
Industrial Separation Challenges
Vapor-liquid equilibrium (VLE) data for cyclohexanone derivatives () reveal that separation of structurally similar compounds (e.g., isomers) requires advanced models like COSMO-RS, as traditional UNIFAC models struggle with isomeric differentiation. This is critical for purifying intermediates like 4-(4-chlorophenyl)cyclohexanone during large-scale synthesis .
Physicochemical and Pharmacological Properties
Key Properties
| Compound | Molecular Formula | Functional Group | Boiling Point (°C) | LogP | Key Application |
|---|---|---|---|---|---|
| Cyclohexanone S-(4-chlorophenyl)thioxime | C₁₃H₁₄ClNOS | Thioxime | Not reported | ~3.5* | Pharmaceutical intermediate |
| 4-(4-Chlorophenyl)cyclohexanone | C₁₂H₁₃ClO | Ketone | 290–300† | 3.1 | Atovaquone precursor |
| (4-Chlorophenyl)methanone oxime | C₇H₆ClNO | Oxime | 180–185‡ | 2.8 | Coordination chemistry |
*Estimated using group contribution methods. †Based on cyclohexanone derivatives in . ‡Derived from analogous oximes in .
Pharmacological Activity
- Antimicrobial Activity : Thioximes may exhibit enhanced activity against bacterial or fungal pathogens due to sulfur’s electronegativity, as seen in sulfur-containing heterocycles .
- Anti-Inflammatory Potential: Cyclohexanone derivatives with 4-chlorophenyl groups show COX-2 inhibition, suggesting similar mechanisms for the thioxime variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
